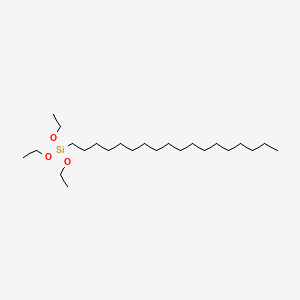

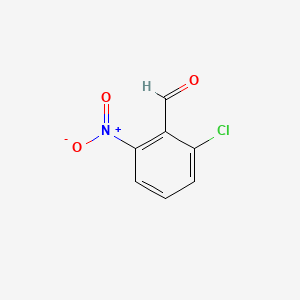

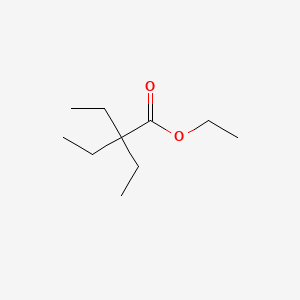

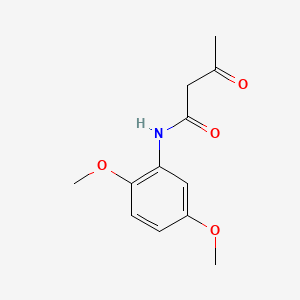

![molecular formula C7H4N2O2S B1583935 7-Nitrobenzo[d]thiazole CAS No. 2942-05-4](/img/structure/B1583935.png)

7-Nitrobenzo[d]thiazole

Descripción general

Descripción

7-Nitrobenzo[d]thiazole is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . 7-Nitrobenzo[d]thiazole contains 17 bonds in total; 13 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Thiazole .

Synthesis Analysis

Thiazole derivatives, including 7-Nitrobenzo[d]thiazole, have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in 7-Nitrobenzo[d]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Drugs containing thiazole groups, like 7-Nitrobenzo[d]thiazole, are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs). These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Use in Fluorescent and Colorimetric Sensing

7-Nitrobenzo[d]thiazole derivatives, such as the compound used by Ruan, Maisonneuve, & Xie (2011), have been employed as selective fluorescent and colorimetric sensors. Specifically, these compounds have demonstrated significant fluorescence quenching in the presence of certain metal ions like Hg2+, making them valuable in environmental monitoring and analysis.

Role in Synthesis of Pharmaceuticals

Research like that conducted by Akbari, Savaliya, & Patel (2014) has explored the synthesis of novel compounds using 7-Nitrobenzo[d]thiazole derivatives. These synthetic endeavors often aim to create new pharmaceuticals with potential antimicrobial properties, showcasing the chemical's role in drug development.

Development of Antiviral Agents

Thiazolides, which include derivatives of 7-Nitrobenzo[d]thiazole, have been studied for their antiviral properties. For instance, research by Stachulski et al. (2011) highlights the use of thiazolides as novel antiviral agents, specifically against the hepatitis B virus. This indicates the potential of 7-Nitrobenzo[d]thiazole derivatives in developing treatments for viral infections.

Enhancing Optical Properties in Drug Modifications

The modification of drugs with fluorescent tags like 7-nitrobenzo[c][1,2,5]-oxadiazol-4-yl (NBD), a derivative of 7-Nitrobenzo[d]thiazole, can result in significant optical properties such as optical gain and laser emission. Research by Lahoz et al. (2013) demonstrates this phenomenon, suggesting applications in biomedical imaging and diagnostics.

Applications in Analytical Chemistry

7-Nitrobenzo[d]thiazole and its derivatives have found applications in analytical chemistry. For example, Elbashir, Suliman, & Aboul‐Enein (2011) discuss the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques.

Inhibition of Neuronal Nitric Oxide Synthase

Compounds like 7-Nitroindazole, which are closely related to 7-Nitrobenzo[d]thiazole, have been used to study the role of the neuronal nitric oxide pathway in the nervous system. Research by Matsumura, Kikuchi-Utsumi, & Nakaki (2008) shows that such compounds can prevent convulsions in experimental models, suggesting their potential in neurological research.

Mecanismo De Acción

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes .

Direcciones Futuras

Thiazole derivatives, including 7-Nitrobenzo[d]thiazole, have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . Therefore, they are a good template for further drug development . Future research could focus on designing new biologically active thiazole derivatives and studying their antibacterial properties using various processes against various bacteria and pathogens .

Propiedades

IUPAC Name |

7-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXHADJRCXTPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305398 | |

| Record name | 7-nitrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[d]thiazole | |

CAS RN |

2942-05-4 | |

| Record name | 2942-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-nitrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

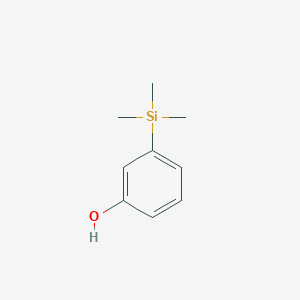

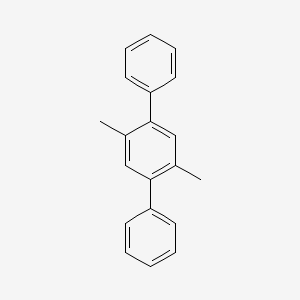

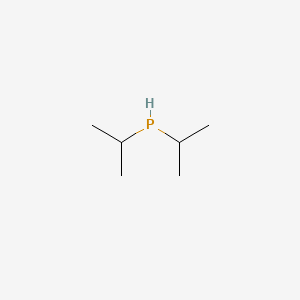

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)